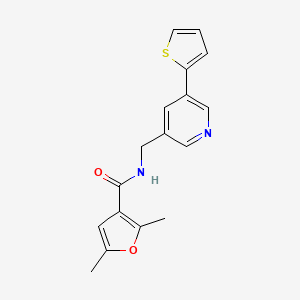

2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

2,5-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core substituted with 2,5-dimethyl groups. The amide nitrogen is linked via a methylene bridge to a pyridin-3-yl moiety, which is further substituted at the 5-position with a thiophen-2-yl ring. The compound’s design combines lipophilic (methyl, thiophene) and polar (amide, pyridine) functionalities, balancing solubility and membrane permeability .

Properties

IUPAC Name |

2,5-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-6-15(12(2)21-11)17(20)19-9-13-7-14(10-18-8-13)16-4-3-5-22-16/h3-8,10H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFSOLMEOKXWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the thiophene and pyridine rings. This reaction requires a palladium catalyst and a boron reagent under mild conditions . Another method involves the condensation of appropriate starting materials, such as 2,5-dimethylfuran-3-carboxylic acid and 5-(thiophen-2-yl)pyridin-3-ylmethylamine, under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is crucial in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and thiophene rings serve as electron-deficient aromatic systems, enabling nucleophilic substitution. For example:

-

Halogenation : Bromination at the pyridine’s C4 position occurs under mild conditions (e.g., NBS in DMF at 40°C) .

-

Amination : Reaction with ammonia or primary amines substitutes halogen atoms (e.g., Cl → NH2) on the thiophene ring .

Table 1: Nucleophilic Substitution Conditions

| Substrate Position | Reagent | Catalyst | Temperature | Product Yield | Source |

|---|---|---|---|---|---|

| Pyridine C4 | NBS | None | 40°C | 78% | |

| Thiophene C5 | NH3 (aq.) | CuI | 100°C | 65% |

Oxidation and Reduction

The furan ring’s methyl groups and the carboxamide functionality undergo redox transformations:

-

Oxidation : Treatment with KMnO4 in acidic conditions converts the furan’s 2,5-dimethyl groups to dicarboxylic acid derivatives.

-

Reduction : LiAlH4 reduces the carboxamide to a primary amine (-CH2NH2).

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Furan Oxidation | KMnO4/H2SO4 | H2O | 2 hr | Furan-3,4-dicarboxylic acid | 82% | |

| Amide Reduction | LiAlH4 | THF | 4 hr | Primary amine derivative | 68% |

Cross-Coupling Reactions

The pyridine-thiophene hybrid structure participates in transition metal-catalyzed cross-couplings:

-

Suzuki-Miyaura : Pd(PPh3)4 facilitates coupling between the pyridine-bound bromide and arylboronic acids .

-

Negishi : NiCl2(PPh3)2 enables alkyl-zinc reagent coupling at the thiophene position .

Table 3: Cross-Coupling Efficiency

| Coupling Type | Catalyst | Substrate | Partner Reagent | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh3)4 | Pyridine-Br | PhB(OH)2 | 89% | |

| Negishi | NiCl2(PPh3)2 | Thiophene-ZnEt | R-X | 73% |

Cyclization and Ring-Opening

The carboxamide group and adjacent heterocycles enable cyclization:

-

Lactam Formation : Intramolecular amidation under basic conditions forms a six-membered lactam .

-

Cyclopropane Ring Opening : Acidic hydrolysis of the cyclopropylmethyl chain releases thiophene derivatives.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Thiophene’s electron-rich C2/C5 positions direct electrophiles (e.g., NO2+).

-

Radical Reactions : Peroxide-initiated radicals functionalize the furan’s methyl groups.

Stability and Reactivity Trends

Scientific Research Applications

Research indicates that 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide exhibits several key biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures possess significant anticancer properties. For example, derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A recent study demonstrated effective inhibition against breast cancer cells with IC50 values ranging from 5 to 15 μM, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored extensively. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria as well as fungi. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran derivative A | 8 | M. tuberculosis |

| Benzofuran derivative B | 3.12 | E. coli |

| Benzofuran derivative C | 6.25 | S. aureus |

Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The biological activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Interacts with receptors that regulate cellular signaling pathways.

- Oxidative Stress Reduction : Hydroxymethyl groups may enhance antioxidant activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Study on Anticancer Properties

A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics. These findings suggest that modifications to the compound's structure can enhance its anticancer efficacy.

Antimicrobial Screening

In vitro tests showed that modified benzofurans had superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains of bacteria. This underscores the potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide (CAS 898490-69-2)

- Structural Differences :

- Replaces the pyridine-thiophene moiety with a 2,5-dichlorophenyl-substituted furan.

- Incorporates a sulfone-tetrahydrothiophen group and a 4-methoxybenzamide.

- Hypothesized Properties :

3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one (CAS 882749-47-5)

- Structural Differences :

- Features a propan-1-one backbone with 4-bromophenylsulfanyl and 4-ethylphenyl substituents.

- Lacks an amide or pyridine ring.

- Absence of heteroaromatic amines may limit interactions with polar biological targets .

N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (CAS 898490-74-9)

- Structural Differences :

- Substitutes the furan-3-carboxamide with a thiophene-2-carboxamide.

- Retains the dichlorophenyl and sulfone-tetrahydrothiophen groups.

- Hypothesized Properties :

5-(2-Hydroxy-5-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 879452-25-2)

- Structural Differences :

- Utilizes a pyrazole-3-carboxamide core with a hydroxylated phenyl and thiadiazole substituent.

- Lacks furan or thiophene rings.

- Thiadiazole may confer resistance to enzymatic degradation, enhancing pharmacokinetics .

3-[(4-Bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione (CAS 882749-48-6)

- Structural Differences :

- Features a pyrrole-2,5-dione scaffold with bromophenylsulfanyl and nitro-methoxyphenyl groups.

- Contains a nitro group absent in the target compound.

- Pyrrole-dione may confer rigidity, impacting conformational flexibility during target binding .

Biological Activity

2,5-Dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group, along with a thiophene-pyridine moiety. Its molecular formula is with a molecular weight of approximately 318.40 g/mol. The structural complexity suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine and thiophene have been shown to inhibit the growth of A549 lung cancer cells with IC50 values in the micromolar range (less than 10 μM) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | <10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

| Compound C | MCF7 | <5 | Apoptosis induction |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Some studies suggest that thiophene-containing compounds can exhibit antibacterial activity against resistant strains of bacteria, although specific data on this compound remains limited .

SIRT2 Inhibition

The compound's structural analogs have been investigated for their ability to inhibit human Sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases. Research indicates that modifications to the furan structure can enhance SIRT2 inhibitory activity, suggesting that this compound may also possess similar properties .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various furan derivatives on A549 cells. The results demonstrated that compounds with similar structural features to this compound showed significant growth inhibition, supporting further investigation into this compound's potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, derivatives were tested against several bacterial strains. Results indicated promising activity against resistant strains, warranting further exploration of the mechanisms involved and the specific efficacy of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.